molecular formula C11H10N2 B1589833 1-Methylindole-3-acetonitrile CAS No. 51584-17-9

1-Methylindole-3-acetonitrile

Cat. No.: B1589833
CAS No.: 51584-17-9
M. Wt: 170.21 g/mol
InChI Key: DHAXZZYQEUESTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylindole-3-acetonitrile is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and synthetic drugs. The indole nucleus is known for its aromatic properties and biological activities, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

2-(1-methylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAXZZYQEUESTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442994
Record name 1-Methylindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51584-17-9
Record name 1-Methylindole-3-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methyl-1H-indol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylindole-3-acetonitrile can be synthesized through various methods. One common approach involves the reaction of 1-methylindole with acetonitrile in the presence of a base. The reaction typically requires reflux conditions and a suitable solvent such as toluene or acetonitrile .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methylindole-3-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

1-Methylindole-3-acetonitrile serves as a valuable intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Cyanomethylation : MIAN can be utilized in cyanomethylation reactions, where it acts as a cyanomethyl source. This reaction has been shown to produce complex molecules with significant yields, making MIAN a useful building block in synthetic chemistry .
  • Electrochemical Transformations : Recent advancements have highlighted the role of acetonitrile derivatives, including MIAN, in electrochemical synthesis. These processes are environmentally friendly and efficient, leading to the formation of tetrasubstituted olefins and other valuable compounds .

The biological implications of this compound are noteworthy:

  • Antimicrobial Properties : Studies have indicated that derivatives of indole, including MIAN, exhibit significant antimicrobial activity. Research has shown that methylindoles can inhibit the biofilm formation of Candida albicans, a common fungal pathogen. In particular, MIAN's structural characteristics contribute to its ability to suppress virulence and biofilm development effectively .
  • Plant Defense Mechanisms : MIAN is involved in plant defense mechanisms. For instance, it is a product of the metabolism of indole glucosinolates and plays a role in the production of camalexin, a phytoalexin that contributes to plant immunity against pathogens . This suggests that MIAN could be important in enhancing resistance to diseases in crops.

Agricultural Applications

In agriculture, this compound has been studied for its allelopathic properties:

  • Weed Management : Research indicates that MIAN can suppress weed growth when used as a residue from crops like broccoli. This application highlights its potential as a natural herbicide, contributing to sustainable agricultural practices by reducing the need for synthetic herbicides .

Case Study 1: Antimicrobial Activity

A study evaluated various methylindole derivatives for their ability to inhibit C. albicans biofilm formation. Among the tested compounds, MIAN showed promising results, significantly reducing biofilm thickness and enhancing nematode survival infected with C. albicans. The study utilized molecular modeling to support these findings, indicating strong binding interactions between MIAN derivatives and target proteins involved in biofilm formation .

Case Study 2: Plant Defense Mechanism

Research on Arabidopsis demonstrated that MIAN is critical in the metabolic network responsible for producing camalexin. The CYP71B15 enzyme converts cysteine-indole-3-acetonitrile into camalexin, showcasing MIAN's role in enhancing plant defense against pathogens . This case illustrates how understanding the biochemical pathways involving MIAN can lead to improved crop resilience.

Mechanism of Action

The mechanism of action of 1-methylindole-3-acetonitrile involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes such as enzyme inhibition, receptor modulation, and signal transduction. The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 1-Methylindole-3-acetonitrile is unique due to the presence of both the methyl group at the 1-position and the nitrile group at the 3-position. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research fields .

Biological Activity

1-Methylindole-3-acetonitrile (1-MIAN) is a compound of interest due to its diverse biological activities, particularly in the fields of plant biology and pharmacology. This article provides an overview of the biological activity of 1-MIAN, including its mechanisms of action, effects on various organisms, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound is an indole derivative characterized by a methyl group at the nitrogen atom of the indole ring and a nitrile group attached to the acetic acid moiety. Its chemical structure can be represented as follows:

C10H8N2\text{C}_10\text{H}_8\text{N}_2

1. Antimicrobial Activity

1-MIAN has shown significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies indicate that it can inhibit biofilm formation and hyphal development in Candida albicans, a common fungal pathogen. For example, research demonstrated that 1-MIAN at concentrations of 0.1 mM significantly reduced biofilm formation by over 85% in C. albicans strains . This inhibition is crucial for preventing infections associated with biofilm-forming fungi.

2. Plant Growth Regulation

In plant biology, 1-MIAN is involved in the metabolic pathways related to plant defense mechanisms. It acts as a precursor in the biosynthesis of camalexin, an important phytoalexin that helps plants resist pathogen attacks . The multifunctional enzyme CYP71B15 facilitates this conversion, highlighting the role of 1-MIAN in enhancing plant immunity.

3. Cytotoxicity and Antiproliferative Effects

Recent studies have explored the cytotoxic effects of 1-MIAN derivatives against various cancer cell lines. For instance, specific analogs have shown antiproliferative activity against rapidly dividing cancer cells while exhibiting lower toxicity towards normal cells . This selective toxicity makes them potential candidates for cancer therapy.

The biological activities of 1-MIAN are attributed to several mechanisms:

  • Inhibition of Biofilm Formation : By disrupting the signaling pathways necessary for biofilm development, 1-MIAN reduces the virulence of pathogens like C. albicans.
  • Induction of Phytoalexin Biosynthesis : In plants, it triggers metabolic pathways that lead to increased production of protective compounds against pathogens.
  • Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

Table 1: Biological Activities of this compound

Activity TypeEffect/ObservationReference
AntimicrobialInhibits biofilm formation in C. albicans
Plant DefensePrecursor for camalexin biosynthesis
CytotoxicityAntiproliferative effects on cancer cells

Case Study: Antimicrobial Efficacy

A study conducted on various methylindoles, including 1-MIAN, assessed their ability to inhibit biofilm formation in fluconazole-resistant C. albicans. Results indicated that 1-MIAN effectively reduced biofilm thickness and altered morphology, suggesting its potential as an antifungal agent .

Case Study: Plant Immunity Enhancement

Research involving Arabidopsis thaliana demonstrated that plants treated with compounds derived from indole-3-acetonitrile exhibited enhanced resistance to pathogens. The study highlighted the role of 1-MIAN in activating defense-related genes, leading to increased phytoalexin production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylindole-3-acetonitrile
Reactant of Route 2
Reactant of Route 2
1-Methylindole-3-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.